molecular formula C6H12ClN3O B6220853 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride CAS No. 2751615-50-4

2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride

Cat. No. B6220853
M. Wt: 177.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride, also known as 2-AMPPE-HCl, is an organic compound with a molecular weight of 195.63 g/mol. It is an aromatic heterocyclic compound, which belongs to the group of pyrazole derivatives. 2-AMPPE-HCl is a colorless solid with a melting point of 166-168°C and a boiling point of 288-290°C. It is soluble in water, methanol, and ethanol and has a pKa of 7.3.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride involves the reaction of 4-amino-3-methyl-1H-pyrazole with ethylene oxide followed by hydrochloric acid treatment.

Starting Materials
4-amino-3-methyl-1H-pyrazole, ethylene oxide, hydrochloric acid, sodium hydroxide, wate

Reaction
Step 1: Dissolve 4-amino-3-methyl-1H-pyrazole in water and add sodium hydroxide to adjust the pH to 10-11., Step 2: Add ethylene oxide dropwise to the solution while stirring at room temperature. The reaction mixture should be kept alkaline by adding sodium hydroxide as needed., Step 3: After the addition of ethylene oxide is complete, continue stirring the reaction mixture for an additional 2-3 hours., Step 4: Acidify the reaction mixture with hydrochloric acid to pH 1-2., Step 5: Collect the resulting precipitate by filtration and wash with water., Step 6: Dry the product under vacuum to obtain 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride.

Scientific Research Applications

2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride has been used as a research tool in many scientific studies. It has been used as an inhibitor of the enzyme phospholipase A2 (PLA2) in studies of inflammation and the role of PLA2 in disease. It has also been used to study the role of nitric oxide in cell signaling and the regulation of gene expression. Additionally, 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride has been used to study the role of the enzyme cyclooxygenase-2 (COX-2) in inflammation and cancer.

Mechanism Of Action

2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride acts as an inhibitor of the enzyme PLA2. PLA2 is responsible for the breakdown of membrane phospholipids, which are necessary for cell membrane integrity. When 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride binds to PLA2, it prevents the enzyme from breaking down phospholipids, thereby inhibiting its activity. In addition, 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride has been shown to have anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the activity of PLA2 and COX-2. Additionally, 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride has been shown to reduce the production of nitric oxide, which is involved in cell signaling and the regulation of gene expression.

Advantages And Limitations For Lab Experiments

2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride has several advantages and limitations when used in laboratory experiments. The advantages include its ability to inhibit PLA2 and COX-2, its anti-inflammatory and analgesic effects, and its solubility in water, methanol, and ethanol. However, it is important to note that 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride is a relatively new compound and has only been used in a limited number of studies. In addition, it is not soluble in all solvents, and its effects on other enzymes and pathways have not yet been fully explored.

Future Directions

Future research on 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride should focus on its effects on other enzymes and pathways, as well as its potential applications in the treatment of inflammatory and other diseases. Additionally, further studies should be conducted to explore the pharmacokinetics and pharmacodynamics of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride, as well as its potential toxicity. Finally, further research should be conducted to determine the most effective methods of synthesizing and purifying 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride.

properties

CAS RN

2751615-50-4

Product Name

2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride

Molecular Formula

C6H12ClN3O

Molecular Weight

177.6

Purity

0

Origin of Product

United States

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